Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The structure of this compound consists of a benzothiazole ring attached to a 3,5-dinitrobenzoate moiety, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate typically involves the following steps:
Synthesis of Benzothiazole Derivative: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of 3,5-Dinitrobenzoic Acid: 3,5-Dinitrobenzoic acid is prepared by nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the benzothiazole derivative with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer therapy. It may also have applications in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The nitro groups in the molecule may undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate can be compared with other benzothiazole derivatives, such as:
Benzothiazole: A simpler structure with a wide range of biological activities, including antimicrobial and anticancer properties.
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its combination of the benzothiazole ring with the 3,5-dinitrobenzoate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6S/c19-15(9-5-10(17(20)21)7-11(6-9)18(22)23)24-8-14-16-12-3-1-2-4-13(12)25-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCDNRAOQJSEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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